molecular formula C16H24N4O2 B5863728 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5863728
M. Wt: 304.39 g/mol
InChI Key: LYOHAFNVQMFXRW-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one features a dihydroquinazolinone core substituted with a 7,7-dimethyl group and a piperazine moiety bearing a 2-hydroxyethyl side chain. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and central nervous system targeting.

Properties

IUPAC Name

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-16(2)9-13-12(14(22)10-16)11-17-15(18-13)20-5-3-19(4-6-20)7-8-21/h11,21H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOHAFNVQMFXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core followed by the introduction of the piperazine ring. One common method involves the reaction of 2-amino-5,5-dimethyl-1,3-cyclohexanedione with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-hydroxyethyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinazolinone core can be reduced to form a dihydroquinazoline derivative.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the quinazolinone core can produce a dihydroquinazoline derivative.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The quinazolinone core may also play a role in its biological effects by interacting with DNA or proteins.

Comparison with Similar Compounds

Key Structural Differences

The target compound is distinguished by:

  • Position 7 : 7,7-dimethyl substitution, which contrasts with aryl or alkenyl groups in analogues.
  • Piperazine Substituent : A 2-hydroxyethyl group, differing from pyridinyl, benzyl, or methoxyphenyl substituents in related compounds.

Comparative Data Table

Compound Name Position 7 Substituent Piperazine Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 7,7-dimethyl 4-(2-hydroxyethyl) C17H26N4O2* ~318.4 (calculated) Enhanced lipophilicity, H-bond donor -
7-(4-Fluorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydroquinazolin-5-one 4-fluorophenyl 4-(2-hydroxyethyl) C20H23FN4O2 370.4 Aromatic substitution at position 7
2-[4-Benzylpiperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one None 4-benzyl C19H22N4O 322.4 High lipophilicity, bulky substituent
4-Methyl-7-phenyl-2-[4-(2-pyridinyl)piperazin-1-yl]-7,8-dihydroquinazolin-5-one 4-methyl, 7-phenyl 4-(2-pyridinyl) C23H24N6O 400.48 (calculated) Heteroaromatic piperazine substituent
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-4-methyl-7,8-dihydroquinazolin-5-one 4-methyl, 7-(4-methoxyphenyl) 4-(2-methoxyphenyl) C22H28N4O3 396.2 Dual methoxy groups, extended conjugation

*Hypothetical formula based on structural analysis.

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : The target’s 7,7-dimethyl group increases lipophilicity compared to analogues with polar aryl groups (e.g., 4-fluorophenyl in ). However, the hydroxyethyl substituent on piperazine may counterbalance this by improving aqueous solubility.
  • Hydrogen Bonding: The hydroxyethyl group provides a hydrogen-bond donor/acceptor site, absent in analogues with benzyl or pyridinyl substituents .

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